5-ethynyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
5-ethynyl-1H-pyrazolo[3,4-b]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The ethynyl group at the 5-position of the pyrazole ring adds unique chemical properties to this compound, making it of interest in various fields of research.
Mechanism of Action
Target of Action
This compound belongs to a class of heterocyclic compounds known as pyrazolopyridines , which have been of interest to medicinal chemists due to their structural similarity to the purine bases adenine and guanine . .
Biochemical Pathways
The biochemical pathways affected by 5-ethynyl-1H-pyrazolo[3,4-b]pyridine are currently unknown. As a pyrazolopyridine derivative, it may potentially influence pathways involving purine metabolism or signaling . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For this compound, it is recommended to be stored in a sealed, dry environment at 2-8°C . .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine may interact with enzymes, proteins, and other biomolecules in a manner similar to these purine bases.
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other pyrazolo[3,4-b]pyridines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodination: The 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain the corresponding iodinated intermediate.
Protection: The NH group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-ethynyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted pyrazolopyridines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-ethynyl-1H-pyrazolo[3,4-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is investigated for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and inhibitors can be used to study these pathways or develop new therapeutic agents .
Medicine: The compound’s potential as a kinase inhibitor also extends to medicinal chemistry, where it is explored for its anticancer properties. By inhibiting specific kinases, it may help in the treatment of various cancers .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the ethynyl group, which affects its chemical reactivity and biological activity.
5-bromo-1H-pyrazolo[3,4-b]pyridine:
5-iodo-1H-pyrazolo[3,4-b]pyridine: Similar to the bromo derivative, the iodine atom changes its chemical properties.
Uniqueness: The ethynyl group in 5-ethynyl-1H-pyrazolo[3,4-b]pyridine provides unique reactivity, allowing for the formation of various derivatives through oxidation, reduction, and substitution reactions. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
5-ethynyl-1H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-6-3-7-5-10-11-8(7)9-4-6/h1,3-5H,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZKDFHJCRBAHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(NN=C2)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725967 |
Source
|
Record name | 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207351-15-2 |
Source
|
Record name | 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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